Home > Products > Screening Compounds P27120 > Zoniporide mesylate
Zoniporide mesylate - 249296-45-5

Zoniporide mesylate

Catalog Number: EVT-1578248
CAS Number: 249296-45-5
Molecular Formula: C18H20N6O4S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoniporide mesylate is a chemical compound that has garnered attention for its pharmacological properties, particularly in the context of cardiovascular health. It is a selective inhibitor of the human sodium-hydrogen exchanger isoform 1, which plays a critical role in regulating intracellular sodium and pH levels. This compound is primarily investigated for its potential use in treating conditions such as hypertension and heart failure.

Source

Zoniporide mesylate is synthesized from piperazine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. The compound has been studied extensively in both preclinical and clinical settings to evaluate its efficacy and safety profiles.

Classification

Zoniporide mesylate falls under the category of small molecule drugs, specifically classified as a sodium-hydrogen exchanger inhibitor. This classification is significant because it highlights the compound's mechanism of action and therapeutic potential in managing cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of zoniporide mesylate involves several key steps that utilize various reagents and conditions. The process typically begins with the formation of a piperazine ring, followed by the introduction of functional groups that confer specific biological activity.

Technical Details

  1. Starting Materials: The synthesis often begins with 1-(4-fluorophenyl)piperazine.
  2. Reagents: Common reagents include trimethylsilyl chloride, n-butyllithium, and cyclopropanecarbonyl chloride.
  3. Conditions: The reaction is usually conducted under controlled temperatures (e.g., -78°C) to ensure selectivity and yield.
  4. Purification: Final products are purified using techniques such as chromatography to isolate zoniporide mesylate from by-products.
Molecular Structure Analysis

Structure

The molecular structure of zoniporide mesylate can be represented as follows:

  • Molecular Formula: C₁₈H₂₃ClF₂N₂O₃S
  • Molecular Weight: 392.9 g/mol

The compound features a piperazine ring substituted with various functional groups that enhance its pharmacological activity.

Data

  • Melting Point: Approximately 150-155°C
  • Solubility: Soluble in water and organic solvents, facilitating its formulation in pharmaceutical applications.
Chemical Reactions Analysis

Reactions

Zoniporide mesylate undergoes several chemical reactions during its metabolism and excretion processes. Key reactions include:

  1. Hydrolysis: The guanidine moiety can be hydrolyzed to form carboxylic acids, which are important metabolites.
  2. Oxidation: Aldehyde oxidase catalyzes the conversion of zoniporide into its primary metabolite, 2-oxozoniporide.

Technical Details

  • Metabolite Identification: Major metabolites include 2-oxozoniporide (M1), which accounts for a significant portion of circulating metabolites, along with M2 and M3, detected in human feces and plasma.
  • Excretion Pathways: Bile serves as the primary route for excretion, with substantial recovery noted in fecal samples.
Mechanism of Action

Process

Zoniporide mesylate functions primarily by inhibiting the sodium-hydrogen exchanger isoform 1, leading to decreased intracellular sodium levels. This action results in:

  • Increased intracellular calcium: Through reduced sodium levels, there is an indirect increase in calcium availability, enhancing cardiac contractility.
  • Decreased vascular resistance: By modulating ion exchange processes, zoniporide may lead to vasodilation.

Data

Studies have shown that inhibition of this exchanger can improve cardiac function in models of heart failure, supporting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Exhibits stability under standard laboratory conditions but may react with strong oxidizing agents.

Relevant analyses indicate that zoniporide mesylate maintains its integrity under various conditions, making it suitable for pharmaceutical formulations.

Applications

Scientific Uses

Zoniporide mesylate has several applications in scientific research and clinical practice:

  1. Cardiovascular Research: Investigated for its potential to treat hypertension and heart failure due to its unique mechanism of action.
  2. Pharmacological Studies: Used in studies assessing the role of sodium-hydrogen exchangers in cardiac physiology.
  3. Drug Development: Serves as a model compound for developing new therapeutic agents targeting similar pathways.
Chemical and Pharmaceutical Profile of Zoniporide Mesylate

Structural Characterization and Physicochemical Properties

Zoniporide mesylate (C₁₈H₂₀N₆O·CH₄O₃S) is the methanesulfonic acid salt of zoniporide, a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor. The free base, zoniporide (C₁₇H₁₇N₅O), is chemically designated as 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide. The mesylate salt formation occurs through proton transfer from methanesulfonic acid to the pyrazole-carboxamidine moiety, significantly enhancing aqueous solubility while preserving the core heterocyclic structure [1] [4]. The compound crystallizes as a white to off-white crystalline powder with a molecular weight of 416.47 g/mol and a CAS Registry Number of 249296-45-5 [4] [8].

Key physicochemical parameters include:

  • Aqueous Solubility: Free base solubility is <0.1 mg/mL (pH 7.4), whereas the mesylate salt achieves >50 mg/mL [1] [4].
  • Dissociation Constant (pKa): The amidine group exhibits a pKa of 11.7, conferring strong basicity [4].
  • Thermal Behavior: Differential scanning calorimetry reveals a sharp endothermic melt at 218–220°C, indicative of crystallinity [4].
  • Hygroscopicity: Low moisture uptake (<0.5% at 80% RH), ensuring stability during handling and storage [4].

Table 1: Physicochemical Properties of Zoniporide Mesylate

PropertyValueMethod/Context
Molecular FormulaC₁₈H₂₀N₆O·CH₄O₃SX-ray crystallography
Molecular Weight416.47 g/molMass spectrometry
CAS Registry Number249296-45-5Chemical indexing
Melting Point218–220°CDifferential Scanning Calorimetry
Aqueous Solubility (25°C)>50 mg/mLEquilibrium solubility (pH 3.0)
pKa11.7 ± 0.2Potentiometric titration
Partition Coefficient (Log P)2.8 (free base)Shake-flask method

Synthesis and Optimization of Zoniporide Mesylate

The synthetic route to zoniporide mesylate involves a five-step sequence starting from 5-aminoquinoline. The convergent strategy couples a pyrazole-4-carboxylate intermediate with aminoguanidine, followed by salt formation [1] [4]:

  • Cyclopropanation: 5-Aminoquinoline undergoes cyclopropanation using ethyl acrylate and sodium ethoxide to yield ethyl 1-(quinolin-5-yl)pyrazole-4-carboxylate.
  • Amidation: The ester intermediate reacts with aminoguanidine bicarbonate in refluxing ethanol to form zoniporide free base.
  • Salt Formation: Zoniporide free base is dissolved in anhydrous ethanol and treated with 1.0 equivalent of methanesulfonic acid at 60°C. Controlled cooling (0.5°C/min) induces crystallization of the mesylate salt [4].

Critical process optimizations include:

  • Solvent Selection: Anhydrous ethanol maximizes yield (92–95%) and minimizes residual solvents.
  • Stoichiometry: A 1:1 acid-base ratio ensures optimal crystallinity and solubility.
  • Crystallization Kinetics: Slow cooling (0.5°C/min) produces uniform crystals with low residual solvents (<500 ppm) [4].

Table 2: Synthesis Optimization Parameters for Zoniporide Mesylate

Process VariableSuboptimal ConditionOptimized ConditionImpact
SolventIsopropanolAnhydrous ethanolHigher yield (92% vs. 75%)
Acid Equivalents0.8 eq1.0 eqImproved crystallinity
Cooling RateRapid quenching0.5°C/minUniform particle size distribution
Reaction Temperature25°C60°CComplete salt formation

Solubility Enhancement Strategies: Lyophilization and Salt Formation

Zoniporide’s poor aqueous solubility (intrinsic solubility <0.1 mg/mL) posed significant formulation challenges. Two primary strategies were employed to overcome this limitation: salt formation and lyophilization [1] [3] [4].

Salt Formation

Comparative salt screening identified mesylate as optimal due to:

  • Solubility: >50 mg/mL vs. hydrochloride salt (<10 mg/mL) at pH 3.0.
  • Crystallinity: Non-hygroscopic crystals with high melting point (218–220°C).
  • Stability: No degradation or polymorphism observed after 6 months at 40°C/75% RH [4].

Lyophilization

For parenteral formulations, zoniporide mesylate was co-lyophilized with bulking agents to enhance reconstitution kinetics:

  • Bulking Agents: Mannitol (5–10% w/v) or glycine (3–5% w/v) prevented cake collapse and ensured rapid dissolution.
  • Process Parameters:
  • Freezing: −45°C for 4 hours.
  • Primary Drying: −25°C at 100 mTorr for 24 hours.
  • Secondary Drying: 25°C at 50 mTorr for 6 hours [1] [4].
  • Reconstitution Time: <30 seconds for 50 mg/mL solutions.

Table 3: Lyophilization Formulations for Zoniporide Mesylate

ComponentConcentration RangeFunctionPerformance Outcome
Zoniporide mesylate50–100 mg/mLActive ingredientTarget dose achieved
Mannitol5–10% w/vBulking agent, cryoprotectantPrevents cake collapse
Glycine3–5% w/vStabilizer, tonicity modifierEnhances reconstitution speed
Water for Injectionq.s. to volumeSolventN/A

Formulation Development: Excipient Selection and pH-Dependent Stability

Excipients for zoniporide mesylate formulations were selected to maximize stability and solubility while minimizing degradation. Key considerations included pH control, bulking agents, and avoidance of reactive impurities [3] [4] [7].

Excipient Selection

  • Bulking Agents: Mannitol (5–10%) provided optimal lyophilization cake structure and rapid reconstitution. Alternatives like lactose induced Maillard reactions at high temperatures [4] [5].
  • Tonicity Modifiers: Glycine (1–3%) was preferred over sodium chloride to avoid ionic strength-induced precipitation.
  • Buffers: Citrate (pH 3.0–5.0) or acetate (pH 4.0–5.5) maintained pH-dependent stability.

pH-Dependent Stability

Stability studies across pH ranges revealed:

  • Optimal pH: 3.0–5.0 (Degradation <0.5% after 6 months at 25°C).
  • Instability Triggers:
  • pH >6.0: Hydrolysis of the amidine group.
  • pH <2.0: Quinoline ring sulfonation.
  • Degradation Products: Identified via LC-MS as amidine hydrolysis product (m/z 307) and sulfonated adduct (m/z 441) [4].

Table 4: Stability Profile of Zoniporide Mesylate at Different pH Values

pH ConditionStorage TemperatureDegradation Rate (k, days⁻¹)Major Degradation Pathway
2.025°C0.015Sulfonation
3.0–5.025°C<0.001None detected
7.425°C0.028Hydrolysis
9.025°C0.042Hydrolysis/Oxidation

Solid Dispersion Feasibility

Though not commercialized, amorphous solid dispersions with polyvinylpyrrolidone (PVP K30) were explored. These showed:

  • Solubility Increase: 5-fold enhancement (250 μg/mL vs. 50 μg/mL for crystalline form).
  • Stability Limitation: Recrystallization occurred after 4 weeks at 40°C/75% RH [3] [6].

Compound Synonyms Table

Properties

CAS Number

249296-45-5

Product Name

Zoniporide mesylate

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C17H16N6O.CH4O3S/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;1-5(2,3)4/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H3,(H,2,3,4)

InChI Key

LEHNUSLKIYRRQJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N

Canonical SMILES

CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.